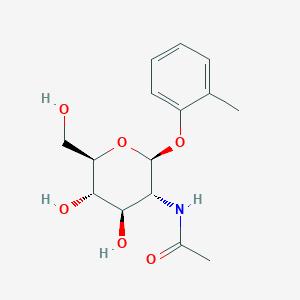![molecular formula C19H22FN3O4S B12349062 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 3-position and a methyl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 7-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid.
Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
科学研究应用
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease.
Pathways Involved: It affects the cholinergic pathway by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission and cognitive function.
相似化合物的比较
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties and biological activities.
4-Hydroxy-2-quinolone: Contains a hydroxyl group at the 4-position instead of the oxo group at the 2-position, leading to variations in reactivity and applications.
属性
分子式 |
C19H22FN3O4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
7-fluoro-8-[3-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4S/c20-13-7-12-14(23-4-6-28-18(23)16(17(12)25)19(26)27)8-15(13)22-3-1-11(10-22)9-21-2-5-24/h7-8,11,21,24H,1-6,9-10H2,(H,26,27) |
InChI 键 |
IBGMUCYZVSONBO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CNCCO)C2=C(C=C3C(=C2)N4CCSC4=C(C3=O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
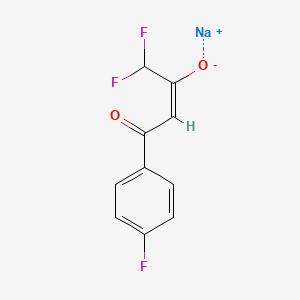
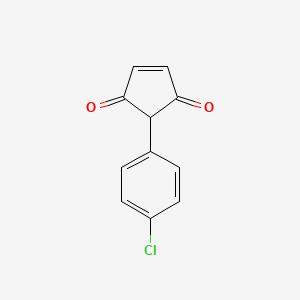
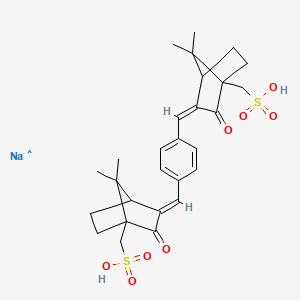
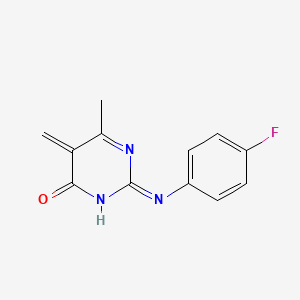
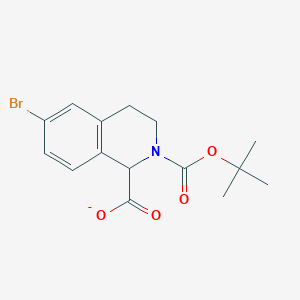
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
